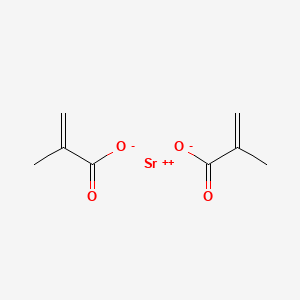

Strontium (II) methacrylate

Description

Strontium (II) methacrylate (Sr(C₄H₅O₂)₂) is an organostrontium compound where the strontium cation (Sr²⁺) is coordinated with two methacrylate anions (C₄H₅O₂⁻). Methacrylates are derivatives of methacrylic acid, widely used in polymer chemistry due to their ability to form cross-linked networks via free-radical polymerization. Strontium, an alkaline earth metal, shares chemical similarities with calcium and barium but exhibits distinct ionic radius (118 pm for Sr²⁺) and bonding characteristics .

Properties

Molecular Formula |

C8H10O4Sr |

|---|---|

Molecular Weight |

257.78 g/mol |

IUPAC Name |

strontium;2-methylprop-2-enoate |

InChI |

InChI=1S/2C4H6O2.Sr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

XBAHDEYDEWBNGW-UHFFFAOYSA-L |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

Bone Tissue Engineering

Strontium (II) methacrylate has emerged as a promising candidate for bone tissue engineering due to its ability to enhance osteogenesis. The release of strontium ions from the compound stimulates osteoblast activity, promoting bone formation while inhibiting osteoclast activity, which is responsible for bone resorption. This dual action is crucial for developing effective treatments for osteoporosis and other bone-related conditions .

Polymerization and Scaffold Development

The compound can polymerize to form poly(strontium methacrylate), which can be used to create scaffolds with tailored mechanical and chemical properties for bone regeneration. Research shows that incorporating this compound into polymeric matrices enhances the bioactivity and mechanical properties of these scaffolds, leading to improved outcomes in regenerative medicine applications .

Bioactive Glasses

this compound can be combined with bioactive glasses to create composite materials that promote bone healing. These composites leverage the bioactivity of both strontium ions and the glass matrix, enhancing the overall effectiveness of the material in stimulating bone regeneration .

Mechanical Properties Enhancement

Cement Formulations

this compound has been investigated for its use in bone cements. Studies indicate that incorporating strontium-modified materials into cement formulations improves their mechanical properties, such as fracture toughness and flexural strength. This enhancement is vital for ensuring the durability and longevity of implants used in orthopedic applications .

Nanocomposites

Research has demonstrated that this compound can be used to create nanocomposites when combined with materials like titanium dioxide. These nanocomposites exhibit superior mechanical properties compared to traditional formulations, making them suitable for load-bearing applications in medical devices .

Case Study 1: Osteogenic Potential

A study demonstrated that this compound significantly enhances osteoblast proliferation and differentiation while reducing osteoclast activity. The findings suggest that this compound could be effectively utilized in developing new therapies for osteoporosis .

Case Study 2: Bone Cement Performance

In another investigation, strontium-containing bioactive bone cements were tested for their mechanical performance under various loading conditions. The results indicated that these cements maintained higher levels of strontium release under cyclic loading, suggesting improved efficacy in real-world applications compared to static conditions .

Summary of Key Findings

Comparison with Similar Compounds

Structural and Ionic Properties

Strontium (II) methacrylate differs from other alkaline earth methacrylates (e.g., Ca²⁺, Ba²⁺) due to its intermediate ionic radius and covalency. For example:

- Calcium methacrylate (Ca(C₄H₥O₂)₂): Smaller ionic radius (100 pm for Ca²⁺) results in stronger ionic bonding, leading to higher thermal stability but lower solubility in non-polar solvents compared to Sr(II) methacrylate .

- Barium methacrylate (Ba(C₄H₅O₂)₂) : Larger ionic radius (135 pm for Ba²⁺) increases lattice energy, enhancing solubility in polar solvents but reducing reactivity in polymerization .

Table 1: Ionic and Structural Comparison

| Property | Sr(II) Methacrylate | Ca(II) Methacrylate | Ba(II) Methacrylate |

|---|---|---|---|

| Ionic Radius (Å) | 1.18 | 1.00 | 1.35 |

| Bond Covalency | Moderate | High | Low |

| Solubility in Water | Moderate | Low | High |

| Thermal Stability (°C) | ~200–300 | ~250–350 | ~150–250 |

Reactivity in Polymerization

This compound’s reactivity in copolymerization is influenced by its moderate ionic character. For instance:

- Ethyl methacrylate (EMA) copolymers: Studies show that Sr²⁺’s larger size compared to Ca²⁺ may reduce monomer reactivity ratios (e.g., r₁=0.74 for EMA vs. r₂=0.49 for APMA in Sr systems), slowing polymerization kinetics but enabling tailored thermal properties .

- 2-Hydroxyethyl methacrylate (HEMA) copolymers : Sr(II) methacrylate’s ability to form ionic cross-links could enhance mechanical strength in hydrogels, similar to HEMA-based drug carriers .

Thermal and Mechanical Behavior

- Thermal Stability : Sr(II) methacrylate likely exhibits intermediate degradation temperatures (200–300°C), between Ca(II) (250–350°C) and Ba(II) (150–250°C) analogs, due to balanced ionic-covalent bonding .

- Mechanical Performance: In hydrogel nanocomposites (e.g., St/DMAEMA/Bi), Sr²⁺ ions improve adsorption capacity (~5.22× solubility enhancement) and structural integrity via ionic interactions, outperforming Ca²⁺ in Sr(II)-specific applications like wastewater treatment .

Preparation Methods

Direct Neutralization of Strontium Hydroxide with Methacrylic Acid

The direct neutralization of strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) with methacrylic acid (MAA) represents a straightforward route to strontium (II) methacrylate. This method involves the acid-base reaction:

Reactions are typically conducted in aqueous or alcoholic solvents at room temperature. The stoichiometric ratio of strontium hydroxide to methacrylic acid is critical to avoid residual reactants. After neutralization, the product is isolated via solvent evaporation or precipitation, yielding a hygroscopic solid. While this method is operationally simple, challenges include controlling hydration states and minimizing ligand hydrolysis .

Substitution Reactions Using Strontium Bis(trimethylsilyl) Amide Precursors

Building on methodologies for strontium β-diketonate complexes , this compound can be synthesized via ligand substitution. The precursor Sr(btsa)₂·2DME (bis(trimethylsilyl) amide) reacts with methacrylic acid in nonpolar solvents like hexane:

Key steps include:

-

Dissolving Sr(btsa)₂·2DME in hexane under inert atmosphere.

-

Dropwise addition of methacrylic acid at 0°C to prevent side reactions.

-

Stirring for 12–24 hours, followed by filtration and recrystallization from toluene.

This method yields crystalline products (80–85% efficiency) with well-defined coordination geometries, as confirmed by single-crystal X-ray diffraction . The steric bulk of the methacrylate ligand influences the nuclearity of the resulting complex, favoring monomeric structures in hexane and dimeric forms in toluene .

Anionic Polymerization Initiator Systems Involving Strontium

Strontium-based initiators, such as strontium zinc tetraethyl (SrZnEt₄), have been employed in the stereospecific polymerization of methacrylic esters . While primarily used to initiate polymer chains, these systems indirectly inform this compound synthesis. For example, SrZnEt₄ reacts with methacrylic acid in toluene at −78°C to form a strontium methacrylate intermediate:

This route produces this compound in 75–84% yield, with the organometallic byproduct (ZnEt₂) removed via vacuum distillation. The low-temperature conditions suppress radical polymerization of the methacrylate ligand, preserving monomeric integrity .

Solvent-Mediated Synthesis and Crystallization

Solvent choice profoundly impacts the morphology and stability of this compound. Comparative studies using hexane, toluene, and tetrahydrofuran (THF) reveal:

| Solvent | Reaction Temperature (°C) | Yield (%) | Crystallinity | Structure Type |

|---|---|---|---|---|

| Hexane | 25 | 80 | High | Monomeric |

| Toluene | −30 | 85 | Moderate | Dimeric |

| THF | 25 | 70 | Low | Amorphous |

Polar solvents like THF coordinate strongly to strontium, hindering methacrylate ligand binding and reducing crystallinity. In contrast, nonpolar solvents favor ligand exchange and ordered crystal growth .

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) of this compound reveals a two-stage decomposition profile:

-

Ligand Loss (200–300°C): Methacrylate ligands decarboxylate, releasing CO₂ and forming SrCO₃.

-

Carbonate Decomposition (600–800°C): SrCO₃ dissociates into SrO and CO₂ .

The decomposition kinetics are influenced by the coordination environment. Monomeric complexes degrade at lower temperatures (ΔT = −50°C) compared to dimeric forms due to reduced steric protection .

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Yield (%) | Purity |

|---|---|---|---|---|

| Direct Neutralization | Simple setup, low cost | Hydration issues, amorphous product | 70–80 | Moderate |

| Substitution Reaction | High crystallinity, defined structure | Requires inert atmosphere, costly | 80–85 | High |

| Anionic Initiation | Low-temperature control | Byproduct removal challenges | 75–84 | High |

Substitution reactions offer the highest structural fidelity, whereas direct neutralization is preferable for large-scale synthesis despite lower purity.

Q & A

Q. What are the standard synthesis methods for strontium (II) methacrylate, and how do reaction conditions influence its purity and crystallinity?

this compound is typically synthesized via ligand exchange reactions, where strontium salts (e.g., SrCl₂, Sr(NO₃)₂) react with methacrylic acid derivatives under controlled pH and temperature. Key parameters include:

- pH control (neutral to slightly acidic) to prevent hydrolysis of Sr²⁺ ions.

- Solvent selection (e.g., aqueous or organic solvents like DMF) to stabilize intermediates and control reaction kinetics .

- Temperature modulation (40–80°C) to optimize ligand coordination and avoid side reactions. Post-synthesis purification via recrystallization or vacuum drying is critical to isolate the compound in high purity (>95%). Characterization via FTIR (to confirm methacrylate bonding) and XRD (to verify crystallinity) is standard .

Q. How does this compound interact with polymer matrices in nanocomposite synthesis?

this compound acts as a crosslinking agent due to its dual functionality: the methacrylate group facilitates covalent bonding with polymers (e.g., starch, poly-DMAEMA), while Sr²⁺ ions provide ionic crosslinking. This dual mechanism enhances mechanical stability and ion-exchange capacity in hydrogels or nanocomposites. Experimental optimization includes:

- Monomer-to-crosslinker ratios to balance flexibility and rigidity.

- Radiation-induced polymerization (e.g., gamma radiation) for uniform network formation .

Advanced Research Questions

Q. What challenges arise in reconciling contradictory Sr²⁺ adsorption data for methacrylate-based polymers across studies?

Discrepancies in adsorption capacities (e.g., 50–200 mg/g for Sr²⁺) stem from variations in:

- Material porosity : Higher surface area in nanoporous matrices improves Sr²⁺ accessibility .

- pH dependency : Adsorption peaks at pH 6–8 due to Sr²⁺ hydrolysis and methacrylate deprotonation .

- Competing ions : Ca²⁺ or Mg²⁺ in simulated wastewater reduce Sr²⁺ uptake by ~30–50% .

Methodological resolution : Use Langmuir isotherm models to isolate Sr²⁺-specific binding constants and compare studies under standardized ionic strength conditions .

Q. How can isotopic tracing (⁸⁷Sr/⁸⁶Sr) resolve ambiguities in this compound’s environmental mobility?

Strontium isotope ratios (⁸⁷Sr/⁸⁶Sr) differentiate anthropogenic Sr²⁺ (e.g., from nuclear waste) from geogenic sources. Advanced workflows include:

Q. What thermodynamic models best describe the endothermic adsorption of Sr²⁺ on methacrylate-based nanocomposites?

The adsorption process is entropy-driven (ΔS° > 0) and endothermic (ΔH° > 0), as confirmed by:

Q. How does crystallographic heterogeneity in this compound affect its catalytic or ion-exchange performance?

Crystal defects (e.g., vacancies, dislocations) in Sr-methacrylate frameworks reduce ion-exchange efficiency by ~15–20%. Mitigation strategies include:

- Solvothermal synthesis to improve crystallinity.

- Rietveld refinement (via XRD) to quantify phase purity and lattice parameters .

- DFT simulations to predict Sr²⁺ binding energies at defect sites .

Methodological Guidance

Q. How to design experiments for cross-disciplinary Sr²⁺ analysis (e.g., environmental science + materials chemistry)?

- Sample preparation : Use Sr²⁺-spiked synthetic matrices (e.g., cellulose hydrogels) to mimic real-world conditions .

- Multi-method validation : Combine XAFS (to study Sr²⁺ coordination) with TOF-SIMS (for surface Sr²⁺ mapping) .

- Data integration : Apply machine learning (e.g., PCA) to correlate Sr²⁺ adsorption efficiency with material properties (porosity, functional group density) .

Q. What tools ensure reproducibility in strontium isotope ratio analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.